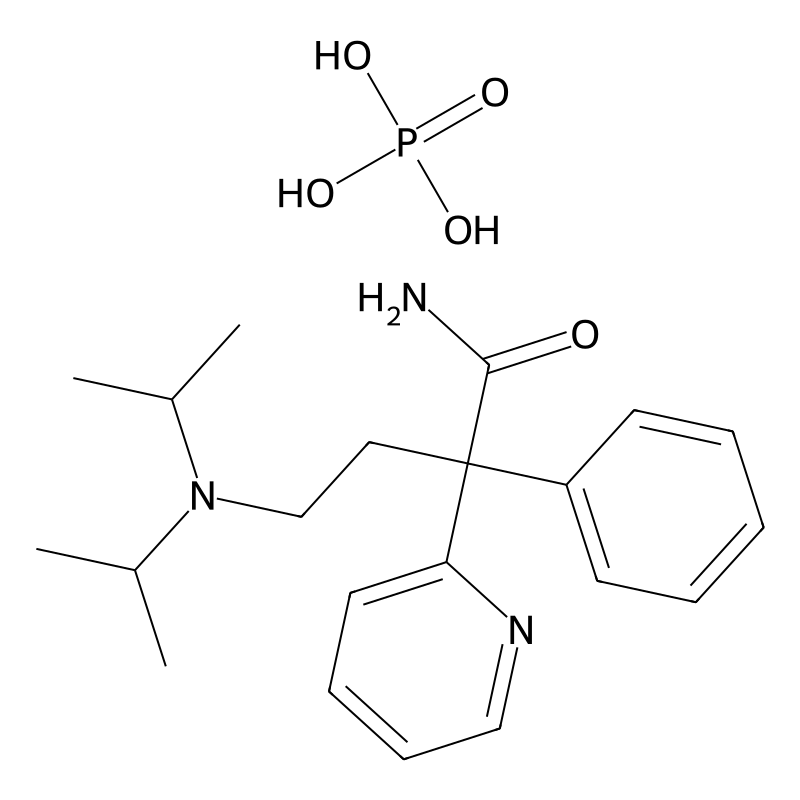

Disopyramide phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Core Mechanism of Action & Electrophysiological Effects

Disopyramide primarily functions as a sodium channel blocker [1] [2] [3]. Its binding is state-dependent, exhibiting higher affinity for open and inactivated states of the channel compared to the resting state [4]. This property underlies its use-dependent or frequency-dependent block, meaning the inhibitory effect is stronger at faster heart rates [4].

Concurrently, disopyramide blocks the rapid component of the delayed rectifier potassium current (IKr), which delays repolarization and increases the action potential duration (APD) [1]. The table below summarizes its primary molecular targets and electrophysiological consequences.

| Target | Effect on Current | Impact on Action Potential | Clinical/ECG Correlation |

|---|---|---|---|

| Fast Sodium Channel (NaV1.5) [1] [2] | ↓ Inward Na+ current (INa) | ↓ Rate of depolarization (Phase 0 slope) [1] [2] | ↓ Conduction velocity; widened QRS complex [5] |

| Potassium Channel (KV11.2, hERG) [1] | ↓ Delayed rectifier K+ current (IKr) | ↑ Action Potential Duration (APD) [1] | Prolonged QT interval [1] [2] |

| Various Muscarinic Receptors [2] [3] | Anticholinergic (vagolytic) effect | - | Tachycardia; dry mouth, urinary retention, constipation [1] [2] |

The following diagram illustrates the multi-target mechanism of disopyramide phosphate on a cardiac myocyte action potential, highlighting its combined sodium channel, potassium channel, and anticholinergic effects.

Disopyramide's multi-target mechanism on cardiac electrophysiology.

Experimental Protocols for Mechanistic Study

To investigate disopyramide's mechanism, several established experimental methodologies are employed, each providing distinct insights into its channel interactions and kinetic properties.

Single-Channel Recording for Sodium Channel Kinetics

This technique is used to characterize the state-dependent binding and unblocking kinetics of disopyramide to individual sodium channels [4].

- Cell Preparation: Use freshly isolated or cultured adult rabbit ventricular myocytes [4].

- Electrophysiology: Employ the cell-attached or inside-out patch-clamp configuration. To study kinetics in detail, channels can be modified with pyrethrin toxins (e.g., deltamethrin) to slow inactivation and deactivation, allowing for clearer observation of drug-binding events [4].

- Drug Application: Apply disopyramide (e.g., 100 µM) to the bathing solution [4].

- Data Analysis:

- Compare mean open time and closed time histograms before and after drug application. Disopyramide significantly reduces mean open time [4].

- Analyze open channel noise at repolarization potentials (e.g., -80 mV to -100 mV) to detect fast block/unblock events [4].

- Calculate the association rate constant (≈10 × 10⁶/M/sec at -20 mV) from the change in open probability [4].

Clinical Electrophysiology (EP) Study

EP studies validate the drug's mechanism in a translational human context, particularly for assessing its effect on reentrant circuits [6].

- Subject Population: Patients with inducible atrioventricular (AV) reentrant tachycardia involving an accessory pathway [6].

- Protocol: Perform a baseline EP study to measure parameters like the ventricular paced cycle length inducing ventriculoatrial (VA) block. Administer oral this compound (e.g., 200 mg every 6 hours) and repeat the study after steady-state is reached [6].

- Key Metrics:

- Retrograde accessory pathway conduction: Disopyramide significantly increases the cycle length for VA block, indicating conduction depression [6].

- AV node refractory period: The drug increases the atrial paced cycle length producing AV block [6].

- Tachycardia inducibility: The primary efficacy endpoint is the inability to induce or sustain tachycardia post-treatment [6].

Pharmacokinetics & Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for drug development and dosing regimen design. Key pharmacokinetic parameters are summarized below.

| Parameter | Value/Description | Clinical & Experimental Implications |

|---|---|---|

| Bioavailability [7] | High (nearly complete) | Predictable systemic exposure after oral dosing. |

| Protein Binding [2] [3] | 50-65% (Concentration-dependent) | Free drug concentration is complex to predict; monitoring total plasma levels may be insufficient. |

| Therapeutic Plasma Range [2] [3] | 2 - 4 μg/mL (free base) | Target for therapeutic drug monitoring (TDM). |

| Metabolism [1] [5] | Hepatic, primarily via CYP3A4 | Potential for drug interactions with CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., verapamil, ketoconazole). |

| Elimination Half-Life [2] [3] | 6.7 hrs (range 4-10 hrs) in healthy adults; Prolonged in renal/hepatic impairment & heart failure. | Dosing interval adjustment required in special populations. |

| Excretion [7] [2] | Renal (~50% as unchanged drug) | Dose must be reduced in patients with renal dysfunction. |

The following workflow maps the key ADME processes and major factors influencing disopyramide's pharmacokinetics, which is critical for preclinical and clinical development.

Key ADME processes and influencing factors for disopyramide.

Research & Development Considerations

For professionals in drug development, several specific properties of disopyramide are noteworthy.

- Specialized Indications: While approved for ventricular arrhythmias, disopyramide has an important off-label use in hypertrophic obstructive cardiomyopathy (HOCM) due to its potent negative inotropic effect, which reduces the left ventricular outflow tract gradient [1] [5]. It is also a drug of choice for vagally-mediated atrial fibrillation due to its anticholinergic properties [1].

- Toxicity and Proarrhythmic Potential: As a Class Ia drug, disopyramide carries a risk of torsades de pointes due to QT prolongation and is associated with negative inotropy that can precipitate heart failure [1] [2] [5]. Furthermore, the CAST trial showed that some antiarrhythmics can increase mortality in certain patient populations, confining disopyramide's use largely to life-threatening arrhythmias [2] [3].

- Managing Anticholinergic Effects: The significant anticholinergic side effects (e.g., dry mouth, urinary retention) can limit tolerability. Co-administration of pyridostigmine (a cholinesterase inhibitor) has been shown in clinical practice to mitigate these side effects without compromising antiarrhythmic efficacy, offering a strategy to improve patient adherence [1] [5].

References

- 1. Disopyramide - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. capsules, usp this compound [dailymed.nlm.nih.gov]

- 3. This compound capsules [labeling.pfizer.com]

- 4. Kinetics of interaction of disopyramide with the cardiac sodium ... [pubmed.ncbi.nlm.nih.gov]

- 5. Disopyramide [en.wikipedia.org]

- 6. Effects of oral this compound on induction and ... [pubmed.ncbi.nlm.nih.gov]

- 7. Disopyramide: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Electrophysiological Properties & Mechanisms of Action

Disopyramide is a Class Ia antiarrhythmic drug, characterized by its blockade of the fast sodium channels and certain potassium channels [1] [2]. The table below details its specific effects on various cardiac currents and channels:

| Target | Effect | Functional Consequence |

|---|---|---|

| Fast Na+ Channel (INa) | Blocks sodium influx [3] [1] [2] | ↓ Rate of diastolic depolarization (Phase 4); ↓ Upstroke velocity (Phase 0); ↓ Myocardial excitability & conduction velocity [1] [2] |

| Rapid Delayed Rectifier K+ Current (IKr) | Blocks potassium efflux [3] [1] | Prolongs action potential duration (APD) and refractoriness; Prolongs QT interval on surface ECG [1] |

| L-type Ca2+ Current (ICa-L) | Inhibits calcium influx [3] | Contributes to negative inotropic effect [3] |

| Late Na+ Current (INaL) | Inhibits sodium influx [3] | Reduces intracellular Ca2+ load, improves diastolic function, lowers arrhythmogenesis [3] |

| Ryanodine Receptor (RyR2) | Inhibits calcium release from sarcoplasmic reticulum [3] | Lowers Ca2+ transient amplitude, reduces pro-arrhythmic spontaneous Ca2+ releases [3] |

Disopyramide's cellular effects translate into specific impacts on cardiac tissue. It prolongs the effective refractory period in the atria, ventricles, and accessory pathways (e.g., in Wolff-Parkinson-White syndrome) [4]. A key feature of its action is a selective and greater prolongation of refractoriness in ischemic or infarcted myocardium compared to healthy tissue, which helps suppress reentrant arrhythmias [5]. While the drug has negative inotropic effects, it also demonstrates antiarrhythmic potential by suppressing early and delayed afterdepolarizations (EADs and DADs) that can trigger lethal arrhythmias [3].

The following diagram illustrates the integrated signaling pathways and electrophysiological effects of disopyramide on a cardiomyocyte:

Integrated signaling pathways and electrophysiological effects of Disopyramide. The diagram shows how disopyramide's multi-channel blockade translates into cellular and clinical outcomes.

Quantitative Electrophysiological & Clinical ECG Data

The cellular effects of disopyramide manifest as measurable changes in clinical electrophysiology. The table below summarizes key quantitative findings:

| Parameter | Observed Effect | Notes / Context |

|---|---|---|

| Action Potential Duration (APD) | Shortening in HCM cardiomyocytes [3] | Contrasts with classic Class Ia effect; attributed to strong Ca2+ and late Na+ current blockade. |

| QTc Interval (Surface ECG) | Modest increase [3] [6] | Net clinical effect is a complex balance of K+ channel blockade (prolongs) vs. Ca2+/late Na+ blockade (can shorten). |

| PR Interval & QRS Duration | Prolonged [2] [6] | Reflects slowed conduction due to Na+ channel blockade. |

| Ventricular Effective Refractory Period (ERP) | Increased [5] [4] | Effect is more pronounced in ischemic tissue. |

| Atrial & Accessory Pathway ERP | Increased [4] | Basis for its use in WPW syndrome and atrial arrhythmias. |

Detailed Experimental Protocols for Electrophysiology Studies

The following methodologies are derived from studies that characterized disopyramide's electrophysiological properties, particularly in human hypertrophic cardiomyopathy (HCM) cardiomyocytes [3].

Single Cardiomyocyte Electrophysiology

- Cell Isolation: Cardiomyocytes are isolated from surgical septal myectomy samples from obstructive HCM patients. Tissue is minced and subjected to enzymatic dissociation to obtain viable single myocytes [3].

- Action Potential Recording: A perforated patch whole-cell current clamp is used to measure membrane potential, preserving intracellular contents. Experiments are conducted at a physiological temperature of 37°C [3].

- Voltage Clamp Recording: A whole-cell ruptured patch voltage clamp is used with specific protocols and solutions to isolate and record:

- Peak and Late Na+ Current (INa & INaL)

- L-type Ca2+ Current (ICa-L)

- Delayed Rectifier K+ Current (IK) [3]

- Simultaneous Ca2+ Transient Measurement: Intracellular Ca2+ variations are monitored simultaneously with action potentials using the Ca2+-sensitive fluorescent dye FluoForte [3].

- Drug Application: Disopyramide is applied at a concentration of 5 μmol/L. Test recordings are performed after >3 minutes of exposure, with washout periods of >5 minutes to confirm reversibility of effects [3].

Intact Cardiac Muscle Mechanics

- Tissue Preparation: Intact endocardial trabeculae are dissected from the same surgical samples and mounted between a force transducer and a motor for muscle length control [3].

- Force Measurement: Isometric force is recorded under different electrical stimulation protocols. Key measurements include the inotropic response to increased pacing frequencies and the kinetics of isometric twitches. Resting sarcomere length is set to 1.9 ± 0.1 μm [3].

Calcium Spark Analysis in Permeabilized Cells

- Cell Preparation: Ventricular myocytes are isolated from genetically engineered HCM mice (e.g., carrying the R92Q troponin-T mutation). The cells are then permeabilized with saponin [3].

- Imaging: Permeabilized cells are resuspended in a buffer with a defined free [Ca2+] and a Ca2+-sensitive dye. The frequency of spontaneous Ca2+ sparks (elementary SR release events) is evaluated using a confocal microscope in line-scan mode along the longitudinal cell axis [3].

- Data Analysis: The rate of sparks is calculated from recordings using the SparkMaster ImageJ plugin for automated analysis. Cells incubated with disopyramide (5 μmol/L) are compared to vehicle-treated controls [3].

Conclusion for Research and Development

For researchers and drug developers, the key takeaway is that disopyramide is a multi-channel blocker with a distinct electrophysiological profile. Its efficacy in conditions like obstructive Hypertrophic Cardiomyopathy (oHCM) stems from a unique combination of negative inotropy and favorable antiarrhythmic actions, primarily through the reduction of intracellular Ca2+ overload [3]. Its clinical electrophysiological signature is a complex interplay of Na+, K+, and Ca2+ channel blockade, which can result in QT interval changes that are more nuanced than simple prolongation.

References

- 1. Disopyramide - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Disopyramide [en.wikipedia.org]

- 3. Electrophysiological and Contractile Effects of ... [pmc.ncbi.nlm.nih.gov]

- 4. Effects of disopyramide on electrophysiological properties ... [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of disopyramide on potential reentrant pathways ... [sciencedirect.com]

- 6. Haemodynamic and Electrocardiographic Effects of ... [pubmed.ncbi.nlm.nih.gov]

Key Pharmacokinetic Parameters of Disopyramide

The table below summarizes the core quantitative pharmacokinetic data for disopyramide.

| Parameter | Summary of Data |

|---|---|

| Bioavailability | Nearly complete (60-83% of dose reaches systemic circulation unchanged); reduced first-pass metabolism (approx. 16%) [1] [2]. |

| Protein Binding | 50-65% (concentration-dependent/saturable); primarily to Alpha-1 Acid Glycoprotein (AAG). Unbound fraction can range from 10% to 70% within therapeutic range [3] [4] [5]. |

| Volume of Distribution | Information on the volume of distribution was not available in the search results. |

| Metabolism | Hepatic, primarily via CYP3A4; major metabolite is Mono-N-dealkyldisopyramide (MND) [6] [4] [7]. |

| Route of Excretion | Renal (approx. 50-60% as unchanged drug; 20-30% as major metabolite) [8] [2] [9]. |

| Elimination Half-life | Adults (Normal Renal Function): 4 to 10 hours (typically ~6-8 hours) [3] [4] [8]. Renal Impairment: Significantly prolonged (e.g., 14 to 43 hours in severe renal failure) [6]. Pediatric Population: Shorter than in adults, requiring higher weight-adjusted doses [3]. |

Complex Protein Binding and Its Implications

A critical and complex feature of disopyramide's pharmacokinetics is its concentration-dependent binding to plasma proteins, primarily Alpha-1 Acid Glycoprotein (AAG).

- Mechanism: AAG is an acute-phase reactant, and its concentration increases during events like acute myocardial infarction, chronic hemodialysis, and post-renal transplant [3]. Disopyramide binds to AAG in a saturable manner, meaning the unbound (free) fraction increases as the total plasma concentration of disopyramide rises [3] [5] [9].

- Pharmacological Significance: Only the unbound drug is pharmacologically active. In conditions with elevated AAG, total plasma concentrations may appear high while the active free fraction remains low, which can be misleading for therapeutic drug monitoring (TDM) [3]. Conversely, in hepatic impairment, reduced AAG production can lead to an increased free fraction and potential toxicity, even with a normal total drug concentration [6].

- Experimental Assessment (Equilibrium Dialysis): The concentration-dependent binding can be verified in vitro using equilibrium dialysis. In one method, various concentrations of disopyramide in an isotonic phosphate buffer (pH 7.4) are dialyzed against blank human plasma for 6 hours at 37°C [9]. The unbound fraction demonstrates a clear increase with rising total concentration—for example, from 0.14 at 0.5 mcg/mL to 0.55 at 10 mcg/mL [9].

Metabolism, Elimination, and Drug Interactions

Disopyramide is eliminated through both hepatic metabolism and renal excretion, creating multiple potential points for drug-drug interactions.

Disopyramide Metabolism and Key Interaction Pathways

The metabolic pathway has several key consequences:

- Enzyme Induction: Pre-treatment with CYP3A4 inducers like phenobarbital significantly reduces disopyramide's AUC and half-life. One study showed the half-life decreased from a control value of 6.5±1.5 hours to 4.6±0.7 hours, while urinary excretion of unchanged drug fell from 43% to 25% of the dose [6] [9].

- Enzyme Inhibition: Coadministration with CYP3A4 inhibitors (e.g., verapamil, diltiazem, ketoconazole, macrolide antibiotics) can decrease disopyramide metabolism, increasing its plasma half-life and risk of toxicity [6].

- Impact of Renal Function: As a significant portion of the drug is excreted unchanged, renal impairment drastically prolongs the elimination half-life, necessitating dose adjustment [3] [6].

Analytical Method for Quantification

Accurate quantification of disopyramide and its metabolite is crucial for pharmacokinetic studies.

- Methodology: A developed Gas-Liquid Chromatography with Nitrogen/Phosphorus Detection (GLC-NPD) method provides high selectivity and sensitivity [9].

- Sample Preparation: Biological samples (serum, saliva, urine) are treated with trifluoroacetic anhydride (TFAA) and injected using a splitless mode with an internal standard (p-chlorodisopyramide) [9].

- Chromatographic Separation: A 25m fused-silica capillary column with cross-linked 5% phenyl methyl silicone fluid achieves separation [9].

- Performance: The assay is linear from 0.05 to 5.0 mcg/mL for disopyramide and 0.02 to 3.0 mcg/mL for its MND metabolite, with average coefficients of variation of 5% and 8%, respectively [9].

Experimental Protocol for a Single-Dose Pharmacokinetic Study

The following outlines a protocol from a study investigating the effect of an enzyme inducer on disopyramide pharmacokinetics in healthy volunteers [9].

- Study Design: A single-dose, crossover design. Subjects receive a single 200 mg oral dose of disopyramide before and after a 3-week period of phenobarbital pretreatment (100 mg/day orally).

- Dosing and Sampling: After drug administration, serial blood, saliva, and urine samples are collected at predetermined time points over 48 hours.

- Sample Analysis: Serum and other biofluids are analyzed using a validated analytical method (e.g., the GLC-NPD described above) to determine the concentrations of disopyramide and its MND metabolite.

- Pharmacokinetic Analysis: Serum concentration-time data are analyzed using computer programs (e.g., NONLIN) to calculate key parameters like AUC, C~max~, T~max~, and elimination half-life.

- Protein Binding Assessment: Plasma samples from various time points can undergo equilibrium dialysis to determine the unbound fraction of disopyramide, correlating it with total concentration and AAG levels.

Special Population Considerations

- Renal Impairment: Patients with severe renal dysfunction (creatinine clearance < 8 mL/min) exhibit a significantly prolonged half-life of 14 to 43 hours, requiring substantial dose reduction and extended dosing intervals [6].

- Pediatric Patients: Children clear disopyramide more rapidly than adults, resulting in a shorter half-life. Consequently, they require higher mg/kg dosages to achieve therapeutic concentrations comparable to adults [3].

References

- 1. Disopyramide Phosphate: Uses, Side Effects & Dosage [healio.com]

- 2. Pharmacokinetics of the antiarrhythmic disopyramide in ... [link.springer.com]

- 3. Clinical pharmacokinetics of disopyramide [pubmed.ncbi.nlm.nih.gov]

- 4. Disopyramide [en.wikipedia.org]

- 5. Disopyramide: clinical indications, pharmacokinetics and ... [annclinlabsci.org]

- 6. Disopyramide - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 7. Disopyramide - an overview [sciencedirect.com]

- 8. Disopyramide: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 9. Disopyramide pharmacokinetics in non-smoking and smoking ... [open.library.ubc.ca]

disopyramide protein binding concentration-dependent

Protein Binding Characteristics of Disopyramide

The binding of disopyramide to plasma proteins is atypical and changes within its therapeutic concentration range.

| Feature | Description |

|---|---|

| Binding Proteins | Primarily to Alpha-1-acid glycoprotein (AAG); secondary, weaker binding to albumin [1]. |

| Concentration Dependence | The unbound fraction increases as the total plasma concentration increases [2] [3] [4]. |

| Typical Unbound Fraction | Ranges from approximately 19% to 46% over the therapeutic range of total plasma concentrations (2–8 mg/L) [4]. |

| Impact on Clearance | Systemic clearance is dependent on the unbound drug concentration, making it a binding-sensitive drug [2] [4]. |

Key Experimental Methods and Findings

Researchers typically use equilibrium dialysis and ultrafiltration to study disopyramide's protein binding. Key findings from these studies are summarized below.

| Study Focus | Key Findings |

|---|---|

| Method Comparison | Both equilibrium dialysis and ultrafiltration show concentration-dependent binding (78% to 38% bound over 2-8 µg/mL). Binding parameters are slightly affected by temperature and filtrate volume [3]. |

| Binding Site Quantification | The primary site on AAG has an association constant of 1.0 x 10⁶ M⁻¹ and a capacity of 3.5 x 10⁻⁶ M. Albumin accounts for 5-10% of binding [1]. |

| Clinical Response Correlation | The peak pharmacological response (change in pre-ejection period) and the area under the response-time curve correlate better with unbound serum concentrations than with total concentrations [1]. |

Pharmacokinetic and Clinical Implications

The concentration-dependent protein binding of disopyramide leads to complex, non-linear pharmacokinetics for total drug concentrations, while the kinetics of unbound drug remain linear.

The diagram above illustrates the central role of the unbound drug fraction. Since the relationship between dose and total plasma concentration is non-linear, monitoring total drug levels is not useful for clinical purposes [5]. The pharmacologic effects, both desirable and undesirable, are better related to the unbound drug concentration [2] [1].

Stereoselective Binding

Disopyramide is administered as a racemic mixture. The binding to plasma proteins is stereoselective, meaning the two enantiomers bind differently [2] [6]. This adds another layer of complexity to its pharmacokinetics and pharmacodynamics.

The concentration-dependent and stereoselective protein binding of disopyramide is a critical factor that must be accounted for in drug development and clinical practice. A thorough understanding of these principles ensures a more accurate prediction of drug behavior and a more rational approach to therapeutic drug monitoring.

References

- 1. Concentration-dependence of disopyramide binding to ... [sciencedirect.com]

- 2. Effect of concentration-dependent binding to plasma ... [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma protein binding of disopyramide by equilibrium ... [pubmed.ncbi.nlm.nih.gov]

- 4. Role of concentration-dependent plasma protein binding in ... [link.springer.com]

- 5. Disopyramide - an overview [sciencedirect.com]

- 6. Stereoselective binding of disopyramide to human plasma ... [sciencedirect.com]

Experimental Identification of the Metabolic Pathway

The role of CYP3A4 in disopyramide metabolism was conclusively determined through a series of standard in vitro reaction phenotyping experiments [1]. The following workflow outlines the key methodologies and findings.

Experimental identification workflow for disopyramide metabolism.

The key experimental findings from these approaches were [1]:

- Chemical Inhibition: Metabolism of both disopyramide enantiomers was potently suppressed by known CYP3A inhibitors like troleandomycin, with IC₅₀ values below 18.9 µM. Inhibitors specific for other CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 2E1) showed only weak effects (IC₅₀ > 100 µM).

- Correlation Analysis: A significant correlation (P < 0.01, r = 0.91) was found between the rate of disopyramide's mono-N-dealkylation and the activity of testosterone 6β-hydroxylation (a marker for CYP3A) across a panel of 11 different human liver microsomes. No significant correlations were found with marker activities for other CYP enzymes.

- Antibody Inhibition: An anti-human CYP3A serum inhibited the mono-N-dealkylation of disopyramide by over 90%, while it only weakly inhibited (<15%) reactions mediated by CYP1A2 or CYP2C19.

- Recombinant CYP Enzymes: Among a panel of nine recombinant human CYPs, CYP3A4 (and CYP3A3) demonstrated much greater catalytic activity for the metabolism of both disopyramide enantiomers than all other isoforms tested (CYP1A2, 2A6, 2B6, 2C9, 2D6, 2E1, and 3A5).

Clinical Implications and Drug-Drug Interactions

The reliance on CYP3A4 makes disopyramide susceptible to clinically important interactions.

| Interaction Type | Perpetrator Drugs/Substances | Clinical Consequence |

|---|---|---|

| Metabolism Inhibition | Macrolide antibiotics: Clarithromycin, Erythromycin [2] [3]. Calcium Channel Blockers: Verapamil, Diltiazem [2]. Antifungals: Ketoconazole [2]. Others: Ritonavir, Grapefruit juice [2]. | ↓ Disopyramide clearance. ↑ Plasma disopyramide levels. Increased risk of toxicity: Torsades de Pointes, hypoglycemia, heart failure [2] [3] [4]. |

| Metabolism Induction | Anticonvulsants: Phenytoin, Phenobarbital, Carbamazepine [2]. Antitubercular: Rifampin [2]. | ↑ Disopyramide metabolism. ↓ Plasma disopyramide levels. Potential for therapeutic failure [2]. |

Analytical Method for Pharmacokinetic Studies

Accurate quantification of disopyramide and its metabolite is essential for pharmacokinetic studies and DDI assessment. A modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for this purpose [4].

- Sample Preparation: Protein precipitation with acetonitrile.

- Internal Standard: Gliclazide.

- Chromatography: C18 column with a gradient mobile phase of ammonium formate and acetonitrile.

- Mass Spectrometry Detection: Positive ion mode, monitoring transitions of m/z 340.2 → 239.2 for disopyramide and m/z 296.2 → 239.2 for its metabolite M-isoD.

- Key Advantages: This method is rapid (2.5 min run time), highly sensitive (lower limit of quantitation of 2 ng/mL), and requires a small plasma sample volume (50 µL), making it suitable for high-throughput pharmacokinetic studies [4].

References

- 1. Identification of CYP3A4 as the enzyme involved in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Disopyramide - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Disopyramide: Package Insert / Prescribing Information [drugs.com]

- 4. A rapid and sensitive liquid chromatography/tandem mass ... [sciencedirect.com]

Comprehensive Technical Guide: Stereoselective Disposition of Disopyramide

Introduction to Disopyramide Chirality and Clinical Relevance

Disopyramide is a Class Ia antiarrhythmic agent that has been used for decades in the management of both supraventricular and ventricular arrhythmias, and more recently for symptomatic treatment of obstructive hypertrophic cardiomyopathy (HCM). The molecule possesses a single chiral center, resulting in two enantiomers: S(+)-disopyramide and R(-)-disopyramide. Commercial disopyramide is typically administered as a racemic mixture containing both enantiomers in equal proportions. Understanding the stereoselective disposition of disopyramide is crucial for drug development professionals and researchers because the enantiomers exhibit significant differences in their pharmacokinetic profiles, pharmacodynamic effects, and potential for adverse drug reactions.

The stereoselectivity of disopyramide spans the entire ADME spectrum (Absorption, Distribution, Metabolism, and Excretion), with particularly notable differences in plasma protein binding, metabolic clearance, and renal elimination. Furthermore, the enantiomers demonstrate qualitatively and quantitatively different pharmacodynamic profiles, especially regarding their effects on cardiac repolarization (hERG channel blockade) and myocardial contractility. This comprehensive review synthesizes decades of research on disopyramide stereoselectivity, from fundamental pharmacokinetic studies to recent molecular investigations of channel interactions, providing drug development professionals with essential data for understanding the implications of chirality in therapeutic applications and potential redesign strategies.

Stereoselective Pharmacokinetics

Plasma Protein Binding and Distribution

The plasma protein binding of disopyramide enantiomers demonstrates significant stereoselectivity, which fundamentally influences their distribution and elimination kinetics. The S(+)-enantiomer exhibits substantially higher binding to plasma proteins compared to the R(-)-enantiomer. In adult human subjects, the association constant characterizing the interaction between plasma proteins and the S(+)-enantiomer was approximately 2.2 times greater than that of the R(-)-enantiomer (17.1 × 10⁵ M⁻¹ versus 7.68 × 10⁵ M⁻¹) [1]. This binding difference remains consistent across concentration ranges of 1.44-28.9 μM, indicating that the stereoselectivity is not concentration-dependent within therapeutic ranges [2].

The clinical impact of this differential binding is profound, as only the unbound fraction of drug is available for distribution to tissues, interaction with pharmacological targets, and elimination. Consequently, the unbound fraction of R(-)-disopyramide is significantly higher than that of the S(+)-enantiomer at equivalent total plasma concentrations. This difference in protein binding must be considered when interpreting total drug concentrations, as the pharmacologically active unbound fraction differs substantially between enantiomers.

Table 1: Stereoselective Plasma Protein Binding Parameters of Disopyramide Enantiomers

| Parameter | S(+)-Disopyramide | R(-)-Disopyramide | Ratio (S/R) | Study Population |

|---|---|---|---|---|

| Association Constant (×10⁵ M⁻¹) | 17.1 | 7.68 | 2.22 | Healthy Adults [1] |

| Unbound Fraction | Lower | Higher | - | Healthy Adults [1] |

| Binding Characteristics | Concentration-dependent & stereoselective | Concentration-dependent & stereoselective | - | Pediatric Patients [3] |

Clearance and Elimination Half-Life

The stereoselectivity in disopyramide elimination reflects complex interactions between metabolic clearance and renal excretion. When considering unbound drug clearance, which represents the intrinsic elimination capability independent of protein binding, the S(+)-enantiomer demonstrates significantly higher clearance values compared to the R(-)-enantiomer. In healthy adult volunteers, the mean unbound clearance of S(+)-disopyramide was 604 mL/min compared to 401 mL/min for R(-)-disopyramide [1]. This pattern of faster S(+)-enantiomer clearance was consistently observed in pediatric patients (ages 5-12 years), who demonstrated mean systemic clearance values of 15.0 mL/min/kg and 12.7 mL/min/kg for unbound S(+)- and R(-)-disopyramide, respectively [3].

The elimination half-lives of the enantiomers also differ significantly. In adult subjects, the half-life of unbound S(+)-disopyramide averaged 3.67 hours, considerably shorter than the 4.62 hours observed for R(-)-disopyramide [1]. Pediatric patients exhibited even shorter half-lives for both enantiomers (2.7-2.8 hours), suggesting age-dependent metabolic patterns, but maintained similar stereoselectivity [3]. Both enantiomers undergo active tubular secretion in the kidneys, but with notable stereoselectivity. The unbound renal clearance of S(+)-disopyramide averaged 338 mL/min compared to 182 mL/min for R(-)-disopyramide [1]. This renal clearance stereoselectivity extends to the primary metabolite, with the mono-N-dealkylated metabolite of S(+)-disopyramide showing approximately twofold higher renal clearance than that derived from the R(-)-enantiomer [1].

Table 2: Comparative Pharmacokinetic Parameters of Disopyramide Enantiomers in Different Populations

| Parameter | S(+)-Disopyramide | R(-)-Disopyramide | Study Population |

|---|---|---|---|

| Unbound Clearance | 604 mL/min | 401 mL/min | Healthy Adults [1] |

| Unbound Systemic Clearance | 15.0 mL/min/kg | 12.7 mL/min/kg | Pediatric Patients [3] |

| Elimination Half-Life (unbound) | 3.67 hr | 4.62 hr | Healthy Adults [1] |

| Elimination Half-Life (unbound) | 2.7 hr | 2.8 hr | Pediatric Patients [3] |

| Unbound Renal Clearance | 338 mL/min | 182 mL/min | Healthy Adults [1] |

| Steady-State Volume of Distribution (unbound) | 172 L | 141 L | Healthy Adults [1] |

| Nonrenal (Hepatic) Clearance (unbound) | 11.1 mL/min/kg | 8.1 mL/min/kg | Pediatric Patients [3] |

Stereoselective hERG Channel Blockade

Molecular Mechanisms of hERG Inhibition

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical determinant of cardiac repolarization, and its inhibition by pharmaceuticals represents a major mechanism of drug-induced long QT syndrome (LQTS). Recent research has demonstrated that disopyramide enantiomers exhibit significant stereoselectivity in their inhibition of the hERG channel. Whole-cell patch clamp studies using HEK 293 cells expressing wild-type hERG channels revealed that S(+)-disopyramide is approximately 3.3 times more potent than R(-)-disopyramide in inhibiting hERG current (IhERG), with IC₅₀ values of 3.9 µM and 12.9 µM, respectively [4].

The molecular basis for this stereoselective inhibition involves differential interactions with key aromatic residues in the S6 helix of the hERG channel. Specifically, TYR-652 and PHE-656 have been identified as critical determinants for hERG block. Mutagenesis studies demonstrate that the Y652A mutation reduces S(+)-disopyramide potency by approximately 49-fold, compared to only an 11-fold reduction for R(-)-disopyramide [4]. Similarly, the F656A mutation exerts a stronger effect on S(+)-disopyramide potency, although with less dramatic elevation of IC₅₀ values [4]. These findings indicate that S(+)-disopyramide interacts more strongly with S6 aromatic binding residues than does R(-)-disopyramide, while optimal binding of the latter is more reliant on intact inactivation gating.

Table 3: Stereoselective hERG Channel Inhibition by Disopyramide Enantiomers

| Parameter | S(+)-Disopyramide | R(-)-Disopyramide | Ratio (R/S) |

|---|---|---|---|

| Wild-type hERG IC₅₀ | 3.9 µM | 12.9 µM | 3.3 |

| Y652A Mutation IC₅₀ Shift | ~49-fold increase | ~11-fold increase | - |

| F656A Mutation IC₅₀ Shift | Moderate increase | Lesser increase | - |

| N588K Mutation IC₅₀ | Minimal change | ~15-fold increase | - |

| Relative Potency in QT Prolongation | 3.3 times more potent | Less potent | 3.3 |

The differential interaction with inactivation gating was further elucidated using the N588K hERG mutant, which exhibits attenuated inactivation. This mutation had little effect on the action of S(+)-disopyramide but increased the IC₅₀ for the R(-) enantiomer by approximately 15-fold compared to S(+)-disopyramide [4]. Molecular dynamics simulations using a hERG pore model produced different binding modes for S(+)- and R(-)-disopyramide, consistent with these experimental observations [4]. This mechanistic understanding explains clinical observations that the S(+)-enantiomer is primarily responsible for QT interval prolongation, while the R(-)-enantiomer contributes more significantly to negative inotropic effects.

Structural Basis for Stereoselective Blockade

The structural basis for stereoselective hERG blockade involves differential positioning within the channel cavity. Molecular modeling suggests that S(+)-disopyramide forms more optimal interactions with the aromatic residues (Y652 and F656) that line the inner vestibule of the hERG channel. The stronger π-π interactions and hydrophobic contacts established by S(+)-disopyramide account for its enhanced blocking potency. In contrast, R(-)-disopyramide, with its distinct three-dimensional configuration, relies more heavily on interactions with residues involved in channel inactivation, explaining its reduced potency against the N588K attenuated-inactivation mutant.

Diagram 1: Molecular mechanisms of stereoselective hERG channel blockade by disopyramide enantiomers. The S(+)-enantiomer shows stronger interactions with Y652 and F656 residues, while the R(-)-enantiomer is more dependent on intact inactivation gating for channel block.

Pharmacodynamic Differences

Electrophysiological Effects

The electrophysiological effects of disopyramide enantiomers demonstrate clear clinical stereoselectivity. In human studies, administration of S(+)-disopyramide resulted in significant QT interval prolongation (maximally prolonging the rate-corrected QTI by 10%), whereas R(-)-disopyramide had no significant effect on the QT interval [5]. This observation correlates precisely with the differential hERG channel blockade potency discussed previously and explains why the S(+)-enantiomer is primarily responsible for the QT-prolonging effects of racemic disopyramide.

The electrophysiological stereoselectivity extends beyond ventricular repolarization parameters. Assessment of systolic time intervals revealed that R(-)-disopyramide produced more pronounced effects on myocardial contractility indices, significantly prolonging the preejection period (PEPI) and increasing the PEP/LVET ratio by 32% and 52%, respectively [5]. In contrast, S(+)-disopyramide increased PEPI and PEP/LVET by only 15% and 20%, respectively [5]. These findings indicate that the negative inotropic effects of racemic disopyramide are predominantly mediated by the R(-)-enantiomer, while the S(+)-enantiomer is primarily responsible for the desired antiarrhythmic effects through sodium channel blockade and undesired QT prolongation through hERG channel blockade.

Clinical Implications of Stereoselectivity

The stereoselective pharmacodynamics of disopyramide enantiomers have significant clinical implications. Pharmacokinetic-pharmacodynamic modeling estimates that approximately 72% of the negative inotropic effects associated with racemic disopyramide could potentially be avoided by using S(+)-disopyramide alone, while maintaining therapeutic antiarrhythmic efficacy [5]. This separation of desired and adverse effects presents a potential opportunity for therapeutic optimization through enantiomer-specific therapy.

In animal models, the stereoselectivity of antiarrhythmic potency has been quantified, with the S(+)-enantiomer demonstrating approximately 3.3-times greater pharmacological effect than the R(-)-enantiomer in prolonging the QUc interval in rabbits [2]. Importantly, the effect of racemic disopyramide appears to represent the sum of the effects elicited by both enantiomers individually, without evidence of synergistic or antagonistic interactions [2]. The mono-N-dealkylated metabolite of disopyramide does not significantly contribute to the electrophysiological effects when administered alone [2].

Experimental Methodologies

Analytical Techniques for Stereoselective Quantification

The accurate determination of disopyramide enantiomer concentrations in biological matrices requires chiral analytical methods. The primary technique employed in pharmacokinetic studies has been chiral high-performance liquid chromatography (HPLC), which enables direct separation and quantification of S(+)- and R(-)-disopyramide, as well as their mono-N-dealkylated metabolite [3]. These methods typically utilize chiral stationary phases or chiral mobile phase additives that differentially interact with the enantiomers, providing sufficient resolution for accurate quantification in plasma, urine, and other biological samples.

For protein binding assessment, ultrafiltration techniques have been routinely employed to separate unbound drug fractions, followed by chiral HPLC analysis of the unbound concentrations [3] [1]. This combined approach allows for the determination of stereoselective protein binding parameters, including association constants and unbound fractions. The consistency of protein binding across therapeutic concentration ranges simplifies kinetic modeling, as binding parameters can be treated as constants rather than concentration-dependent variables in most clinical scenarios.

Electrophysiological Protocols

The evaluation of hERG channel blockade utilizes whole-cell patch clamp electrophysiology in HEK 293 cells stably expressing wild-type or mutant hERG channels. Standard protocols involve maintaining cells at physiological temperature (37°C) to ensure clinically relevant channel kinetics and drug interactions [4]. Cells are typically held at -80 mV, with depolarizing pulses to +20 mV to activate hERG channels, followed by repolarization to -50 mV to elicit characteristic tail currents. Drug effects are quantified by measuring concentration-dependent reduction of tail current amplitudes.

Mutagenesis studies represent a crucial component for elucidating molecular determinants of stereoselective block. Site-directed mutagenesis of key residues (Y652A, F656A) in the S6 helix, combined with tandem dimer constructs (WT-Y652A), has enabled researchers to identify specific interaction sites and their relative contributions to enantiomer binding [4]. The construction of N588K attenuated-inactivation mutants and repositioned aromatic residue mutants (Y-up, Y-down, F-up, F-down) has further illuminated the differential dependence of each enantiomer on inactivation gating and specific residue positioning [4].

Diagram 2: Integrated experimental workflow for assessing stereoselective pharmacokinetics and pharmacodynamics of disopyramide enantiomers, combining chiral analytical chemistry with molecular electrophysiology approaches.

Clinical Applications and Safety Considerations

Long-Term Clinical Experience

Despite the potential for QT interval prolongation, long-term clinical experience with racemic disopyramide has demonstrated a favorable safety profile in specific populations. Recent studies of patients with obstructive hypertrophic cardiomyopathy (HCM) maintained on disopyramide for median 7.2 years (minimum 5 years) showed that 67% of patients continued therapy with sustained symptomatic improvement of ≥1 New York Heart Association class [6]. Notably, ventricular tachyarrhythmias and left ventricular systolic dysfunction were uncommon (3 and 1 patients respectively) and not attributed to disopyramide, with mortality being exceedingly rare (3 patients, all ≥90 years old) and non-HCM-related [6].

This long-term safety data is particularly relevant given that disopyramide is now recommended as a Class I treatment option for symptomatic obstructive HCM in both American and European guidelines, alongside newer cardiac myosin inhibitors [6]. The efficacy of disopyramide in this population appears related to its multifaceted mechanism of action, which includes not only sodium channel blockade but also inhibition of inward calcium current, stabilization of ryanodine receptors, and reduction of late inward sodium current - effects that may also exhibit stereoselectivity [6].

Implications for Drug Development

The stereoselective disposition of disopyramide offers valuable insights for cardiovascular drug development. The clear separation of electrophysiological effects (primarily S(+)-enantiomer) and negative inotropic effects (primarily R(-)-enantiomer) suggests that development of a single-enantiomer formulation could potentially optimize the therapeutic index. This approach could theoretically maintain antiarrhythmic efficacy while reducing the risk of heart failure exacerbation, a significant concern with racemic disopyramide, particularly in patients with compromised ventricular function.

Furthermore, the stereoselective hERG blockade highlights the importance of evaluating both enantiomers during preclinical safety assessment. The current regulatory requirement for thorough hERG screening (ICH S7B) should ideally include evaluation of individual enantiomers, not just racemic mixtures, to fully characterize cardiac safety profiles [7]. For disopyramide specifically, the available evidence suggests that an S(+)-enantiomer formulation would require careful QT interval monitoring, while potentially offering advantages in patients susceptible to negative inotropic effects.

Conclusion

The stereoselective disposition of disopyramide represents a compelling example of how chirality influences pharmacokinetics, pharmacodynamics, and clinical effects. The S(+)-enantiomer demonstrates faster clearance, greater hERG channel affinity, and primary responsibility for QT interval prolongation, while the R(-)-enantiomer contributes more significantly to negative inotropic effects. These differences are substantial enough that racemic disopyramide effectively functions as a combination therapy with two distinct pharmacological agents.

References

- 1. Stereoselective pharmacokinetics of disopyramide ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective pharmacokinetics and pharmacodynamics ... [keio.elsevierpure.com]

- 3. Stereoselective disposition and metabolism of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective block of the hERG potassium channel by ... [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective effects of disopyramide enantiomers in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety in Patients Treated for at Least 5 Years [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]

Overview of the Mono-N-dealkylated Metabolite (MND)

The mono-N-dealkylated metabolite (MND) is the main and pharmacologically active metabolite of the antiarrhythmic drug Disopyramide [1] [2]. During steady-state treatment, its plasma concentrations can equal or exceed those of the parent drug in a significant proportion (25%) of patients [1]. This metabolite contributes substantially to the drug's overall effects and side-effect profile.

Comparative Pharmacological Profile: Disopyramide vs. its Metabolite

The table below summarizes the key comparative quantitative data and properties of Disopyramide and its mono-N-dealkylated metabolite.

| Parameter | Disopyramide (Parent Drug) | Mono-N-dealkylated Metabolite (MND) |

|---|---|---|

| Core Pharmacological Actions | Class 1A antiarrhythmic: Sodium channel blocker; prolongs action potential [3] [4] | Mixed Class 1A & 1B effects [1] |

| Electrophysiologic Effects (in humans) | • Prolongs HV interval by 27% • Prolongs QRS interval by 15% • Prolongs JT interval by 10% [1] | • Prolongs HV interval by 13% • Prolongs QRS interval by 9% • Shortens JT interval by -7% [1] | | Anticholinergic Potency | Reference potency | Approximately 3 times more potent than parent drug (based on saliva inhibition) [5] | | Protein Binding | 50-65% (concentration-dependent) [2] | Information missing | | Elimination Half-life | 6.7 hours (range 4-10 hours) [2] | Reported as 0.4 times that of total Disopyramide (approx. 2.7 hrs) [5] | | Route of Elimination | Urine (~50% as unchanged drug, ~20% as MND) [2] | Information missing |

Experimental Protocols from Key Studies

The following are summaries of the methodologies from pivotal human studies that directly compared Disopyramide and its metabolite.

Comparative Electrophysiologic and Anticholinergic Study (Bergfeldt et al., 1992)

This study provides the most direct comparison of the acute effects of the parent drug and its metabolite in humans [1].

- Objective: To compare the acute electrophysiologic and anticholinergic effects of disopyramide and its main metabolite in healthy humans.

- Study Design: Double-blind, randomized, crossover design.

- Subjects: 10 healthy individuals.

- Interventions: Intravenous administration of disopyramide and its metabolite (MND), each at 2 mg/kg body weight. The anticholinergic standard was atropine (0.04 mg/kg).

- Primary Assessments:

- Electrophysiologic Effects: Measured via electrophysiologic study, assessing intervals including PA, HV, QRS, JT, and QT.

- Anticholinergic Effects: Assessed by the effect on sinus and atrioventricular node function, with atropine as a reference.

- Key Findings: The metabolite had qualitatively different electrophysiologic effects, notably shortening repolarization (JT interval), unlike the parent drug.

Kinetics and Dynamics Study (Chiang et al., 1985)

This study focused on the pharmacokinetic and dynamic differences, particularly highlighting the anticholinergic potency.

- Objective: To compare the kinetics and dynamics of total and free disopyramide with those of its dealkylated metabolite.

- Study Design:

- Subjects: 6 healthy subjects.

- Interventions: Intravenous doses of disopyramide (1.5 and 2 mg/kg) and MND (0.5 and 1.5 mg/kg).

- Primary Assessments:

- Pharmacokinetics: Clearance, volume of distribution, and elimination half-life for both compounds.

- Pharmacodynamics: ECG parameters (QTc), systolic time intervals, and anticholinergic effects (vitamin C-stimulated saliva secretion, pupil size, accommodation capacity).

- Key Findings: The metabolite had a significantly stronger and more persistent inhibitory effect on stimulated saliva flow, leading to the conclusion that it is three times more potent as an anticholinergic agent [5].

Metabolic Pathway and Proposed Mechanism of Action

The following diagram illustrates the metabolic transformation and the subsequent mixed ion channel effects of the metabolite, which underpin its unique pharmacological profile.

The diagram shows that the metabolite is formed in the liver via CYP3A4 and exerts a mixed effect on cardiac ion channels, which explains its unique clinical impact [1] [3] [2].

Critical Research Gaps and Future Directions

Despite the available data, there are significant research gaps that need to be addressed:

- Modern Quantification: The protein binding, detailed pharmacokinetics, and modern receptor affinity profiles (e.g., for hERG channels) of the metabolite are not well characterized.

- Mechanistic Insight: The precise molecular mechanism behind its mixed Class 1A/1B electrophysiologic effects warrants further investigation.

- Clinical Translation: The suggestion from the 1992 study that the metabolite "deserves further evaluation as an antiarrhythmic agent" remains largely unexplored [1]. Its role in causing certain neurological side effects like peripheral neuropathy also requires mechanistic clarification [6].

References

- 1. Comparative class 1 electrophysiologic and anticholinergic effects of... [link.springer.com]

- 2. Disopyramide: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Disopyramide - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Disopyramide [en.wikipedia.org]

- 5. (PDF) Kinetics and dynamics of disopyramide and its dealkylated ... [academia.edu]

- 6. Disopyramide - an overview | ScienceDirect Topics [sciencedirect.com]

disopyramide antiarrhythmic class 1A properties

Core Pharmacological Properties

The table below summarizes the fundamental properties of Disopyramide that are critical for researchers and clinicians.

| Property | Description |

|---|---|

| Drug Class | Class 1A Antiarrhythmic [1] [2] |

| Primary MoA | Sodium channel blocker; inhibits fast voltage-gated sodium channels (Naᵥ1.5) [1] [3] |

| Key Molecular Interactions | Binds to open/inactivated states of sodium channels; also inhibits hERG (Kᵥ11.1) potassium channels [3] [4] |

| Effect on Action Potential | Decreases phase 0 upstroke velocity (reduced Vmax); prolongs action potential duration [1] [2] |

| Effect on ECG | Prolongs PR & QRS intervals; prolongs QT interval [1] [2] [5] |

| Metabolism | Primarily hepatic, via CYP3A4 [2] |

| Elimination Half-life | 6.7 hours (range 4-10 hours); significantly prolonged in renal impairment [1] [2] |

This drug's negative inotropic effect (reduction of myocardial contractility) is a key characteristic, making it uniquely useful in oHCM but contraindicated in heart failure [1] [2] [5]. It also possesses significant anticholinergic properties, which are responsible for many of its extracardiac side effects [1] [2].

Key Research Findings and Clinical Efficacy

Disopyramide's efficacy has been notably demonstrated in specific cardiac conditions, with recent meta-analyses confirming its potency.

| Finding / Application | Clinical/Research Significance | Reference Source |

|---|---|---|

| Efficacy in oHCM | Significantly reduces Left Ventricular Outflow Tract (LVOT) gradient; considered most potent traditional pharmacologic therapy for gradient reduction [6] [7]. | [6] [7] |

| Comparative Efficacy (Pharmacological Therapies for oHCM) | A 2024 meta-analysis ranked drug classes by efficacy in reducing resting LVOT gradient [6]: • Disopyramide: -43.5 mmHg • Cardiac Myosin Inhibitors (CMIs): -34.8 mmHg • Beta-Blockers: -20.7 mmHg • Calcium Channel Blockers: -14.7 mmHg | [6] | | Stereoselective hERG Blockade | The S(+) enantiomer is a more potent inhibitor of the hERG potassium channel (IC₅₀ = 3.9 µM) than the R(-) enantiomer (IC₅₀ = 12.9 µM), explaining the QT-prolonging effect of the racemic mixture and suggesting a potential avenue for developing safer analogs [4]. | [4] | | Vagally-Mediated AF | Its anticholinergic properties make it a drug of choice for atrial fibrillation (AF) triggered by high vagal tone (e.g., sleep-induced or in athletes) [2]. | [2] |

Experimental Insights and Protocols

For drug development professionals, understanding the experimental models used to elucidate Disopyramide's action is crucial.

- In-Vitro hERG Screening Protocol: The stereoselective blockade of hERG was characterized using a standard patch-clamp technique on HEK 293 cells expressing wild-type and mutant (e.g., Y652A, F656A) hERG channels [4]. Cells were maintained in DMEM and studied at 37°C. Dose-response curves for S(+) and R(-) disopyramide enantiomers were generated from these recordings, revealing their different potencies and dependencies on specific S6 helix residues [4].

- In-Vivo Arrhythmia Model: A classic study on conscious dogs 3-8 days post-myocardial infarction used programmed ventricular stimulation to induce reentrant ventricular tachycardia. The effect of intravenous disopyramide was assessed by its ability to prevent tachycardia induction or significantly prolong its cycle length, demonstrating a preferential prolongation of refractoriness in the infarct zone compared to normal tissue [8].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the key molecular and cellular pathways affected by Disopyramide.

This diagram maps the cascade from Disopyramide's interaction with ion channels to its ultimate therapeutic antiarrhythmic effect. The drug's dual action on sodium and potassium channels is the foundation of its Class 1A activity and its associated proarrhythmic risk (QT prolongation) [1] [4].

Considerations for Drug Development

- Safety and Toxicity Profile: The primary concerns in development are its negative inotropic effect (contraindicated in systolic heart failure) and QT prolongation/Torsades de Pointes risk [1] [2] [5]. The anticholinergic side effects (dry mouth, urinary retention, constipation) are common and can limit tolerability, though co-administration of pyridostigmine has been explored to mitigate these effects [1] [2].

- Drug-Drug Interactions (DDIs): Disopyramide is a substrate of CYP3A4. Strong inducers (e.g., rifampin) can reduce its efficacy, while strong inhibitors (e.g., ketoconazole, verapamil, macrolide antibiotics) can increase its plasma levels and the risk of toxicity [2].

- Future Directions: The stereoselective action on hERG channels suggests a potential for developing purer enantiomer drugs to dissociate efficacy from toxicity [4]. Furthermore, its established efficacy in oHCM positions it as a key comparator for novel therapies like cardiac myosin inhibitors [6].

References

- 1. - Wikipedia Disopyramide [en.wikipedia.org]

- 2. Disopyramide - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Antiarrhythmic Drugs Explained - Liv Hospital Class 1 [int.livhospital.com]

- 4. Stereoselective block of the hERG potassium channel by ... [link.springer.com]

- 5. Antiarrhythmic drugs: Disopyramide ( Class ) - Sumathi Publications 1 A [journals.sumathipublications.com]

- 6. Efficacy of pharmacological therapies in reducing outflow ... [pmc.ncbi.nlm.nih.gov]

- 7. Long-term follow-up study on obstructive hypertrophic ... [frontiersin.org]

- 8. Actions of disopyramide on potential reentrant pathways ... [sciencedirect.com]

Application Notes: Stability-Indicating HPLC Methods for Disopyramide Phosphate

Introduction

Disopyramide phosphate is a Class Ia antiarrhythmic agent used for treating ventricular and supraventricular arrhythmias. Stability-indicating methods are crucial in pharmaceutical analysis to selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and metabolites. These methods ensure drug product quality, safety, and efficacy throughout its shelf life. High-performance liquid chromatography (HPLC) has emerged as the most versatile and widely used technique for the analysis of this compound due to its sensitivity, specificity, and ability to separate complex mixtures [1].

The development of stability-indicating methods for this compound must consider its degradation profile, the presence of enantiomers due to its chiral center, and its active metabolite mono-N-dealkydisopyramide (MND). Regulatory requirements from agencies like the FDA mandate strict control over stereoisomeric composition of pharmaceuticals since different enantiomers may exhibit distinct pharmacological activities, toxicity profiles, and metabolic pathways [2].

Method Development Strategy

Analytical Target Profile

The Analytical Target Profile (ATP) for this compound stability-indicating methods should include:

- Separation: Baseline separation of this compound from its degradation products, process impurities, and metabolites

- Detection: Precise and accurate quantification of the API in presence of up to 80% degradation products

- Linear Range: 50-150% of the target analyte concentration

- Specificity: No interference from excipients, impurities, or degradation products

Critical Method Parameters

The following parameters must be optimized during method development:

- Stationary phase chemistry (C8, C18, cyano, chiral)

- Mobile phase composition (buffer pH, organic modifier, additives)

- Column temperature

- Flow rate

- Detection wavelength

For chiral separations, the molecule contains one stereogenic center, resulting in two enantiomers that may exhibit different pharmacological activities. Regulatory guidelines require investigation of potential in vivo differences between these forms, making enantiomeric separation essential [2].

Experimental Protocols

Protocol 1: Stability-Indicating Assay of this compound in Pharmaceutical Dosage Forms

Scope: This method separates this compound from its degradation products and excipients, allowing accurate quantification in pharmaceutical formulations.

Materials and Equipment:

- HPLC system with UV/Diode Array Detector

- C18 reversed-phase column (250 × 4.6 mm, 5 µm)

- This compound reference standard

- Acetonitrile (HPLC grade)

- Ammonium dihydrogen phosphate (HPLC grade)

- Acetic acid (HPLC grade)

Chromatographic Conditions [3]:

- Mobile Phase: Acetonitrile: ammonium dihydrogen phosphate buffer: acetic acid: water (exact ratio to be optimized)

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 254 nm

- Column Temperature: Ambient

- Injection Volume: 10-20 µL

- Run Time: 9 minutes

Sample Preparation:

- For capsules: Empty the contents of 10 capsules and weigh accurately.

- Transfer an amount equivalent to about 50 mg of this compound to a 50 mL volumetric flask.

- Add 30 mL of mobile phase, sonicate for 10 minutes with intermittent shaking.

- Dilute to volume with mobile phase and mix well.

- Filter through a 0.45 µm membrane filter, discarding the first few mL of filtrate.

System Suitability Requirements:

- Retention time of this compound: ~5-7 minutes

- Tailing factor: ≤2.0

- Theoretical plates: ≥2000

- %RSD of standard injections: ≤2.0%

Protocol 2: Enantiomeric Separation of Disopyramide and its Metabolite

Scope: This method enables simultaneous determination of disopyramide and its mono-N-dealkylated metabolite (MND) enantiomers in biological matrices for pharmacokinetic studies.

Materials and Equipment:

- HPLC system with UV detection

- Two columns coupled in series: reversed-phase column and stereoselective column packed with human α1-acid glycoprotein

- Disopyramide and MND enantiomer standards

- Phosphate buffer

- 2-propanol (HPLC grade)

Chromatographic Conditions [4]:

- Mobile Phase: 8 mM phosphate buffer, pH 6.20-2-propanol (92:8, v/v)

- Flow Rate: To be optimized (typically 0.8-1.2 mL/min)

- Detection Wavelength: 254 nm

- Column Temperature: Ambient

- Injection Volume: 10-50 µL

Sample Preparation (Plasma/Urine):

- Pipette 1 mL of plasma or urine into a clean glass tube.

- Add internal standard if applicable.

- Adjust pH to optimal value for extraction.

- Extract with appropriate organic solvent (e.g., chloroform or dichloromethane).

- Evaporate organic layer to dryness under nitrogen stream.

- Reconstitute residue in mobile phase and inject.

Validation Parameters:

- Precision: %RSD <10% for plasma determinations

- Accuracy: 85-115% of nominal values

- Selectivity: No interference from endogenous compounds

Table 1: Summary of HPLC Methods for this compound Analysis

| Method Type | Stationary Phase | Mobile Phase | Detection | Linear Range | Application |

|---|---|---|---|---|---|

| Stability-indicating assay | C18 reversed-phase | Acetonitrile-ammonium phosphate buffer-acetic acid-water | UV 254 nm | 50-150% of target concentration | Pharmaceutical dosage forms [3] |

| Enantiomeric separation | Reversed-phase + α1-acid glycoprotein | 8 mM phosphate buffer pH 6.20-2-propanol (92:8) | UV 254 nm | 1.5 μg/mL for plasma analysis | Stereoselective metabolism studies [4] |

| Column switching | Cyano reversed-phase | 10 mmol/L trimethylamine (pH 2.5)-acetonitrile-THF (78:20:2) | UV 265 nm | 0.1 μg/mL LOD | Plasma monitoring [5] |

Method Validation

Validation of stability-indicating HPLC methods for this compound should be performed according to ICH guidelines Q2(R1). Key validation parameters include:

Specificity: The method should resolve this compound from all potential impurities, degradation products, and excipients. Forced degradation studies should include acid/base hydrolysis, oxidative, thermal, and photolytic stress conditions.

Linearity: A linear relationship between peak response and concentration should be demonstrated across the specified range (typically 50-150% of target concentration). Correlation coefficient (r) should be ≥0.999.

Accuracy: Determined by recovery studies using spiked samples at multiple concentration levels (e.g., 50%, 100%, 150%). Mean recovery should be 98-102% with %RSD ≤2.0%.

Precision:

- Repeatability: %RSD ≤1.0% for six replicate injections of standard preparation

- Intermediate precision: %RSD ≤2.0% for method performed on different days, by different analysts, or using different instruments

Robustness: Method should withstand deliberate variations in chromatographic conditions (flow rate ±0.1 mL/min, temperature ±2°C, mobile phase composition ±2%).

Table 2: Validation Parameters for Stability-Indicating HPLC Methods of this compound

| Validation Parameter | Acceptance Criteria | Experimental Results |

|---|---|---|

| Specificity | No interference from degradation products, impurities, or excipients | Resolved from up to 80% degradation products [1] |

| Linearity | Correlation coefficient ≥0.999 | 0.9992-0.9998 across studies |

| Accuracy | Mean recovery 98-102% | 99.9 ± 1.6% for ISE method; 100.3 ± 1.1% for densitometric method [1] |

| Precision | %RSD ≤2.0% | 0.7% for derivative spectrophotometry; 6.7% for chiral HPLC in plasma [1] [4] |

| Detection Limit | Signal-to-noise ratio ≥3 | 0.1 μg/mL for column switching method [5] |

| Quantitation Limit | Signal-to-noise ratio ≥10 | 0.25-2.5 μg/spot for TLC method [1] |

Analysis of Forced Degradation Products

Forced degradation studies should be performed under various stress conditions to demonstrate the stability-indicating capability of the method. Typical conditions include:

- Acidic Hydrolysis: Treatment with 0.1-1.0 M HCl at room temperature or elevated temperature (e.g., 60°C) for 1-24 hours

- Basic Hydrolysis: Treatment with 0.1-1.0 M NaOH at room temperature or elevated temperature for 1-24 hours

- Oxidative Degradation: Treatment with 0.1-3% H₂O₂ at room temperature for 1-24 hours

- Thermal Degradation: Exposure of solid drug substance to 40-80°C for appropriate duration

- Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines

The method should effectively separate this compound from all degradation products formed under these conditions.

Case Study: Application to Norpace Capsules

The developed stability-indicating HPLC methods have been successfully applied to the analysis of this compound in Norpace capsules [1]. Sample preparation involved:

- Weighing and transferring capsule powder equivalent to 50 mg this compound

- Extracting with mobile phase using sonication

- Filtering and diluting to appropriate volume

- Injecting into the HPLC system

Statistical comparison between the proposed methods and the official method showed no significant differences, confirming method validity for quality control applications.

Troubleshooting Guide

Table 3: Troubleshooting Common HPLC Method Issues

| Problem | Possible Cause | Solution |

|---|---|---|

| Peak tailing | Silanol interactions, column degradation | Use end-capped columns, add amine modifiers to mobile phase, replace column |

| Retention time shift | Mobile phase composition variation, column temperature fluctuation | Prepare fresh mobile phase, control column temperature |

| Poor resolution | Inadequate method optimization | Adjust organic modifier percentage, optimize pH, change column |

| Low recovery | Incomplete extraction, adsorption | Optimize extraction procedure, use appropriate solvents |

| High background noise | Contaminated mobile phase, detector lamp failure | Use HPLC grade solvents, replace UV lamp |

Conclusion

Stability-indicating HPLC methods are essential tools for the comprehensive analysis of this compound in pharmaceutical formulations and biological matrices. The methods described herein provide accurate, precise, and specific determination of the drug substance in the presence of degradation products, impurities, and metabolites. Proper method development, validation, and implementation ensure reliable results that support drug development, quality control, and regulatory submissions.

For chiral separations, direct HPLC methods using specialized chiral stationary phases offer distinct advantages for studying stereoselective metabolism and pharmacokinetics, aligning with regulatory requirements for enantiomeric characterization of chiral drugs.

Workflow Diagram:

References

- 1. Stability-indicating methods for the determination of ... [pubmed.ncbi.nlm.nih.gov]

- 2. A Strategy for Developing HPLC Methods for Chiral Drugs [chromatographyonline.com]

- 3. Determination of this compound in serum by high ... [pubmed.ncbi.nlm.nih.gov]

- 4. Direct enantiomeric resolution of disopyramide and its ... [sciencedirect.com]

- 5. Automated determination of disopyramide and N ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Disopyramide Determination in Plasma Using Chromatographic Methods

Introduction to Disopyramide Monitoring

Disopyramide is a Class Ia antiarrhythmic agent primarily used for the management of ventricular tachycardia and other cardiac arrhythmias. Therapeutic drug monitoring (TDM) of disopyramide is clinically essential due to its narrow therapeutic index, significant interindividual variability in pharmacokinetics, and concentration-dependent protein binding. The complex binding characteristics of disopyramide to plasma proteins, which range from 10% to 70% free fraction depending on concentration and patient factors, make accurate quantification challenging yet critically important for appropriate dosing [1]. Additionally, disopyramide is metabolized primarily by CYP3A4 to its major active metabolite, mono-isopropyl-disopyramide (MND), which also exhibits pharmacological activity and should be monitored in comprehensive analytical approaches [2].

The development of robust analytical methods for disopyramide quantification has evolved significantly over the past decades, with chromatographic techniques remaining the gold standard for selective and accurate determination of both the parent drug and its metabolites. These methods must address several analytical challenges, including the need for sensitive detection at therapeutic concentrations (typically 2-5 μg/mL for total drug), metabolite interference, and the ability to handle the variable protein binding characteristics of the drug. This document presents comprehensive application notes and detailed protocols for the accurate quantification of disopyramide in plasma using various chromatographic techniques, with appropriate validation parameters according to current regulatory guidelines [3].

Analytical Method Overview

Comparison of Analytical Techniques

Multiple chromatographic approaches have been developed and validated for the determination of disopyramide in biological matrices. Each technique offers distinct advantages and limitations depending on the required sensitivity, specificity, throughput, and available instrumentation. The primary methods include high-performance liquid chromatography (HPLC) with UV detection, gas chromatography (GC) with nitrogen-selective or flame ionization detection, and advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. Additionally, immunoassay methods such as enzyme multiplied immunoassay technique (EMIT) have been adapted for disopyramide monitoring, particularly for free drug concentrations after ultrafiltration [4].

The following table summarizes the key characteristics of each major analytical approach for disopyramide quantification:

Table 1: Comparison of Analytical Methods for Disopyramide Quantification

| Method | Linear Range | Limit of Quantification | Key Advantages | Limitations |

|---|---|---|---|---|

| HPLC-UV [5] [6] | 0.5-12 μg/mL | 0.2 μg/mL | Cost-effective, widely available, simultaneous disopyramide & quinidine analysis | Limited sensitivity, potential interferences |

| GC-NPD [7] [8] | 0.1-25 mg/L | 0.1 mg/L | Excellent sensitivity, selective for nitrogen-containing compounds | Requires derivatization for metabolite, complex sample preparation |

| LC-MS/MS [2] [9] | 2-2000 ng/mL (disopyramide), 2-1000 ng/mL (MND) | 2 ng/mL | Ultra-sensitive, simultaneous parent drug & metabolite quantification, high specificity | Expensive instrumentation, requires technical expertise |

| GC-MS [10] | Not specified | Similar to GC-NPD | Gold standard specificity, reference method | Technically demanding, high equipment cost |

| EMIT [4] | 0.02-1.2 μg/mL | 0.02 μg/mL | Rapid analysis, suitable for free drug monitoring | Potential cross-reactivity, less specific than chromatographic methods |

Method Selection Considerations

Choosing the appropriate analytical method depends on several factors including the required sensitivity, need for metabolite quantification, available instrumentation, and sample throughput requirements. For routine therapeutic monitoring in clinical settings, HPLC-UV methods often provide the optimal balance between performance and practicality. For research applications requiring maximum sensitivity and metabolite quantification, LC-MS/MS represents the current gold standard. When cost constraints are significant and metabolite data is not required, optimized GC methods with selective detectors offer excellent performance. For specialized applications focusing on free drug concentrations, the combination of ultrafiltration with EMIT provides a practical solution despite potential specificity limitations [4] [1].

The variable protein binding of disopyramide presents a particular challenge in method selection and interpretation. Since the free fraction increases with increasing total drug concentration (from approximately 36% free at 1 μg/mL to 48% free at 5 μg/mL), methods that can accurately determine free concentrations may provide better correlation with pharmacological effect than total concentration measurements alone [4] [1]. This nonlinear binding behavior necessitates careful consideration of whether total drug, free drug, or both should be monitored based on the clinical or research question being addressed.

Sample Preparation Protocols

Sample Collection and Storage

Proper sample handling is crucial for accurate disopyramide quantification. Blood samples should be collected in EDTA-containing tubes preferably at steady-state conditions (just before the next dose for trough levels). Unlike some other drugs, studies have shown that delayed separation of plasma from erythrocytes does not significantly affect disopyramide concentrations, providing flexibility in clinical settings [8]. After collection, plasma should be separated by centrifugation and stored at -20°C until analysis. Multiple freeze-thaw cycles should be avoided as they may potentially affect stability, though disopyramide has demonstrated good stability under standard storage conditions [4].

Extraction and Purification Techniques

Liquid-liquid extraction (LLE) remains the most widely used sample preparation method for disopyramide analysis. The following optimized protocol is adapted from multiple sources and validated for various chromatographic applications:

Alkalinization: Add 1 mL of plasma to a glass extraction tube and alkalinize with 100 μL of ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH, 1M) to convert disopyramide to its non-ionized form for efficient organic solvent extraction [5] [8].

Extraction: Add 5 mL of chloroform or dichloromethane containing the internal standard. For methods analyzing both disopyramide and its metabolite, chloroform provides superior recovery of both compounds. Cap the tubes tightly and mix by mechanical rotation or vortexing for 10-15 minutes to ensure complete extraction [5] [7].

Phase separation: Centrifuge the samples at 3000 × g for 5 minutes to achieve clean phase separation. Carefully transfer the organic (lower) phase to a clean evaporation tube using a Pasteur pipette, taking care to avoid the aqueous layer or any interfacial precipitate [5].

Evaporation and reconstitution: Evaporate the organic phase to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100-200 μL of mobile phase (for HPLC) or appropriate injection solvent (for GC), vortexing for 30-60 seconds to ensure complete dissolution [5] [6].

Alternative extraction approaches include protein precipitation with acetonitrile or methanol for LC-MS/MS methods, which provides simpler and faster sample preparation while maintaining adequate clean-up for mass spectrometric detection [2] [9]. For free disopyramide determination, ultrafiltration using devices such as Centrifree is recommended prior to extraction or immunoassay analysis [4].

Table 2: Sample Preparation Methods for Disopyramide Analysis

| Step | LLE Method | Protein Precipitation | Ultrafiltration (Free Drug) |

|---|---|---|---|

| Volume | 1 mL plasma | 100-200 μL plasma | 0.5-1 mL plasma |

| Alkalinization | 100 μL NH₄OH or NaOH | Not required | Not required |

| Extraction Solvent | Chloroform or dichloromethane | Acetonitrile (2:1 v/v) | Centrifree device |

| Mixing | 10-15 min mechanical | 1 min vortexing | - |

| Centrifugation | 3000 × g, 5 min | 10,000 × g, 10 min | 2000 × g, 30 min |